N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield, purity, and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Antitumor Activity
A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing potency 1.5–3.0-fold greater than the positive control 5-FU. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting their potential as anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
Another research focus is on the development of antimicrobial agents. N. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activity. These compounds were tested against various bacteria and fungi, showcasing their potential as antibacterial and antifungal agents (N. Desai et al., 2007).
Therapeutic Effect Against Japanese Encephalitis
Joydeep Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and improved survival in infected mice, indicating its potential as a therapeutic agent for viral infections (Joydeep Ghosh et al., 2008).
Antibacterial Activity
Manoj N. Bhoi et al. (2015) developed N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with potent antibacterial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting their utility in combating bacterial infections (Manoj N. Bhoi et al., 2015).
Anti-inflammatory and Analgesic Activities
V. Alagarsamy et al. (2015) synthesized a series of novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, in particular, showed potent analgesic and anti-inflammatory activities, indicating the potential of these compounds in pain and inflammation management (V. Alagarsamy et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves speculating on potential applications or areas of study for the compound based on its properties and activities.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some or all of this information may not be available. It’s always a good idea to consult a chemist or a reliable database for the most accurate and up-to-date information.
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-20-9-6-17(7-10-20)14-23(28)26-21-11-12-22-19(15-21)8-13-24(29)27(22)16-18-4-2-1-3-5-18/h1-7,9-12,15H,8,13-14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWFYOOSHVBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide |
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